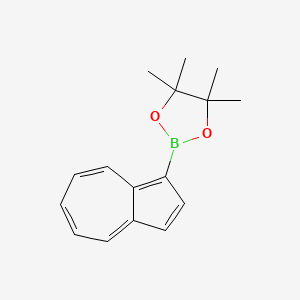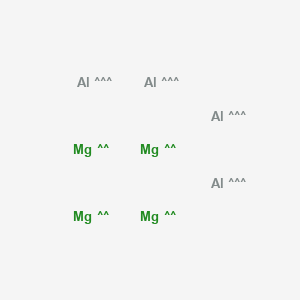![molecular formula C12H24O2Si B14238580 Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- CAS No. 512782-99-9](/img/structure/B14238580.png)
Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- is a chemical compound with a complex structure that includes a pentanal backbone and a silyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- typically involves the reaction of pentanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- involves its interaction with specific molecular targets. The silyl ether group can protect reactive sites during chemical reactions, allowing for selective transformations. The aldehyde group can participate in various reactions, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
Similar Compounds
- Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,2-dimethyl-
- 1-Pentanol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylene-
Uniqueness
Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- is unique due to its combination of a pentanal backbone and a silyl ether group, which provides both reactivity and stability. This makes it a valuable compound in various synthetic applications .
Properties
CAS No. |
512782-99-9 |
|---|---|
Molecular Formula |
C12H24O2Si |
Molecular Weight |
228.40 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenepentanal |
InChI |
InChI=1S/C12H24O2Si/c1-11(10-13)8-7-9-14-15(5,6)12(2,3)4/h10H,1,7-9H2,2-6H3 |
InChI Key |
CHYVVPUFCBIQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)

![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)




![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)


![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)


